Furfuryl mercaptan is synthesized from furfural, which is produced through the acid-catalyzed hydrolysis of pentosan-rich materials such as corn cobs and sugarcane bagasse. The compound falls under the category of sulfur-containing organic compounds, specifically thiols, which are known for their strong odors and reactivity due to the presence of a sulfhydryl group (-SH) attached to a carbon atom.
The synthesis of furfuryl mercaptan typically involves the reduction of 2-furfuryl disulfide, which can be obtained through the reaction of furfural with ammonium hydrosulfide. Several methods have been documented for this synthesis:
Furfuryl mercaptan has a molecular formula of and a molecular weight of approximately 118.16 g/mol. Its structure features a furan ring (a five-membered aromatic ring containing oxygen) substituted with a thiol group:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized furfuryl mercaptan.
Furfuryl mercaptan participates in various chemical reactions due to its thiol functional group:
The mechanism by which furfuryl mercaptan interacts in chemical reactions often involves nucleophilic attack due to the electron-rich sulfur atom in the thiol group. This allows it to act as a nucleophile in various organic transformations:
Furfuryl mercaptan exhibits several notable physical and chemical properties:
These properties make it suitable for various applications but also necessitate careful handling due to its volatility and odor.
Furfuryl mercaptan has several scientific applications:
Furfuryl mercaptan, systematically named (furan-2-yl)methanethiol, represents a significant organosulfur compound within flavor chemistry. Its molecular formula is C5H6OS, corresponding to a molar mass of 114.16 g/mol. Structurally, it consists of a furan heterocycle substituted with a sulfanylmethyl group (–CH2SH) at the 2-position. This configuration enables distinctive reactivity patterns and odor characteristics [2] [5].
Table 1: Nomenclature and Fundamental Properties of Furfuryl Mercaptan
Category | Specification |
---|---|
Preferred IUPAC Name | (Furan-2-yl)methanethiol |
Other Names | 2-Furfurylthiol, furfuryl mercaptan, 2-furanmethanethiol, coffee mercaptan |
CAS Registry Number | 98-02-2 |
Molecular Formula | C5H6OS |
Molecular Structure | |
Boiling Point | 155°C (311°F) at 759 mmHg [1] [4] |
Density | 1.132 g/mL at 25°C [5] [7] |
Refractive Index | n20D = 1.531 [5] [7] |
Water Solubility | 0.5 g/L [1] |
Appearance | Colorless to pale yellow oily liquid (darkens on storage) [5] [7] |
The compound’s low odor threshold (as low as 0.005–0.01 ppb in air) underscores its potent sensory impact. Its structural instability leads to gradual yellowing upon exposure to air due to oxidation, forming disulfide derivatives [5] [7]. Spectroscopic characterization includes distinctive infrared absorptions for S–H (2550 cm-1) and C–O–C (1015 cm-1) functional groups [2].
The synthesis and identification of furfuryl mercaptan trace back to foundational work by Nobel laureate Hermann Staudinger and collaborator Thadeus Reichstein in the late 1920s. Their patents described initial routes involving furfural reduction with ammonium hydrosulfide (NH4HS) to form bis(furylmethyl) disulfide, followed by reduction to the thiol using elemental zinc or sodium [1] [6]. This research emerged during European coffee shortages in World War I, aimed at developing synthetic coffee aromas for substitutes like malt barley [6] [9].
In 1944, Mexican chemists José Giral and Aureliano García Fernández first definitively linked furfuryl mercaptan to roasted coffee aroma—a finding expanded upon by Staudinger and Reichstein in a 1950 review of coffee flavor patents [1]. Commercial availability began in 1949 when Cargille Scientific marketed it as "Coffee-Captan," though Staudinger contested their claims of novelty given his earlier work [9].
A pivotal synthesis advance came in 1955, when Helmer Kofod published an optimized method in Organic Syntheses:
Table 2: Key Historical Developments in Furfuryl Mercaptan Chemistry
Year | Researchers | Contribution |
---|---|---|
1928 | Staudinger & Reichstein | Patented disulfide reduction synthesis from furfural [1] [6] |
1944 | Giral & García Fernández | Identified the compound as essential to coffee aroma [1] |
1950 | Staudinger, Reichstein, et al. | Reviewed use as coffee flavoring agent [1] |
1955 | Kofod | Published scalable synthesis from furfuryl alcohol/thiourea [4] |
Natural Occurrence and Formation Pathways
Furfuryl mercaptan forms naturally during thermal processing of organic materials via Maillard reactions between reducing sugars and amino acids. Key sources include:
Its absence in green coffee beans confirms its pyrolytic origin. Formation involves:
Industrial Applications
In synthetic contexts, furfuryl mercaptan serves as a high-impact flavor additive (FEMA 2493). Suppliers offer "Fragrance Grade" (≥97% purity) and "Natural" (98%) variants compliant with IFRA, JECFA, and EU/ FDA regulations [3] [5] [7]. Applications include:
Sensory and Physiological Significance
The compound exemplifies dual odor character:
Recent research identifies it as a parosmia trigger in post-COVID-19 olfactory dysfunction. Its binding to odor receptors may explain distorted smell perception in recovered patients [2]. Reichstein’s observation remains pertinent: Minute quantities of "foul" compounds impart naturalism to complex aromas—coffee’s "garbage" note underpinning its allure [9].
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